1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
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Overview
Description
1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves the reaction of 3,5-difluorobenzyl chloride with piperazine, followed by cyclization with isatin under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione include other indole derivatives such as:
- 1H-Indole-3-carbaldehyde
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
CAS No. |
920284-65-7 |
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Molecular Formula |
C19H17F2N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-8-12(9-14(21)10-13)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-6-4-22-5-7-23/h1-3,8-10,22H,4-7,11H2 |
InChI Key |
ULOJOAGBWZPCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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